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Compound of Interest

Compound Name: Chloroform methanol

Cat. No.: B8312860

Technical Support Center: Folch Lipid Extraction

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals resolve common
issues encountered during Folch lipid extraction, with a primary focus on addressing low lipid
yield.

Frequently Asked Questions (FAQSs)

Q1: What is the Folch method and why is it used for lipid extraction?

The Folch method is a widely used liquid-liquid extraction technique for isolating lipids from
biological samples.[1][2][3][4] It employs a solvent mixture of chloroform and methanol (typically
in a 2:1 ratio) to efficiently solubilize lipids.[4] The addition of water or a saline solution creates
a biphasic system, separating the lipids into the lower chloroform phase while more polar
molecules like proteins and sugars remain in the upper aqueous phase.[5] This method is
favored for its high efficiency in extracting a broad range of lipids.[6]

Q2: I'm getting a lower lipid yield than expected. What are the common causes?
Several factors can contribute to low lipid yield in a Folch extraction. These include:

e Incomplete Homogenization: Insufficient disruption of the sample tissue can prevent the
solvents from accessing the entire lipid content.[4][7]
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« Incorrect Solvent-to-Sample Ratio: The ratio of the chloroform:methanol solvent to the
sample is critical for efficient extraction.[8][9] A ratio that is too low may not be sufficient to
solubilize all lipids, especially in samples with high lipid content.[8][9][10]

o Improper Phase Separation: An incorrect ratio of chloroform, methanol, and water can lead
to a single-phase system or an indistinct interface, resulting in lipid loss.

o Emulsion Formation: The presence of detergents or high concentrations of certain lipids can
lead to the formation of a stable emulsion between the aqueous and organic layers, making
separation difficult.[11]

» Aspiration of the Lipid Layer: During the removal of the upper agueous phase, accidental
aspiration of the lower chloroform layer where the lipids are located can significantly reduce
yield.

» Oxidation of Lipids: Some lipids are prone to oxidation, which can lead to their degradation
and a subsequent loss of yield.

Q3: How can | improve my sample homogenization?

Effective homogenization is crucial for maximizing lipid extraction.[4] Consider the following
methods:

e Mechanical Homogenization: Rotor-stator homogenizers are commonly used for tissue
disruption.[4]

e Sonication: The use of sound energy can effectively disrupt cell membranes and improve
lipid release.[4][7] Studies have shown that sonication can significantly increase the yield of
lipid extraction from liver tissue.[4][7]

¢ High-Pressure Homogenization: This technique can enhance lipid extraction from robust
cells, such as microalgae, by effectively disrupting their rigid cell walls.[12]

Q4: What is the optimal solvent-to-sample ratio?

The original Folch method recommends a solvent-to-sample ratio of 20:1 (v/w), meaning 20 mL
of the chloroform:methanol mixture for every 1 gram of tissue.[1][2][8][9] This ratio is
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particularly important for samples with high lipid content (>2%).[8][9][13] For samples with low
lipid content (<2%), the Bligh & Dyer method, which uses a lower solvent-to-sample ratio, may
yield comparable results.[8][9]

Q5: I'm observing a cloudy interface or an emulsion. How can | resolve this?

Emulsion formation is a common issue in liquid-liquid extractions.[11] Here are some strategies
to break an emulsion:

o Centrifugation: Spinning the sample at a low speed (e.g., 2000 rpm) can help to separate the
phases more distinctly.[1][2]

» Addition of Salt: Adding a small amount of a salt solution (e.g., 0.9% NaCl) can increase the
ionic strength of the agueous phase, which can help to break the emulsion.[1][2]

» Patience: Allowing the mixture to stand for a longer period can sometimes lead to phase
separation.

Troubleshooting Guide for Low Lipid Yield

This guide provides a structured approach to diagnosing and resolving low lipid yield in your
Folch extraction experiments.

Problem: Lower than expected lipid yield.
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Data Presentation

Table 1: Comparison of Lipid Extraction Methods

Extraction Method

Key Features

Advantages

Disadvantages

Chloroform:Methanol
(2:1), 20:1

High recovery for a

broad range of lipids,

Use of toxic

chloroform, larger

Folch
solvent:sample ratio. especially in high-fat solvent volumes
(111218191 samples.[8][9] required.
May result in lower
Chloroform:Methanol: Reduced solvent o
) lipid recovery for
Bligh & Dyer Water, lower usage compared to )
) samples with >2%
solvent:sample ratio. Folch. .
lipid content.[8][9]
Safer solvent profile, May have lower
Methyl-tert-butyl ether ) )
Matyash upper organic phase recovery for certain

(MTBE) based.

is easier to collect.

polar lipids.
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Table 2: Effect of Homogenization Technique on Liver Fat Quantification

L. Average Hepatic-Fat o o
Homogenization Method Coefficient of Variation (%)
Content (%)

None (Control) 5.1 6.1

Sonication 6.6 3.1

Data adapted from a study on

sheep liver samples.[4]

Experimental Protocols

Standard Folch Lipid Extraction Protocol

This protocol is a standard procedure for extracting total lipids from biological samples.
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1. Homogenize sample in
Chloroform:Methanol (2:1)
(20x sample volume)

A\

2. Agitate for 15-20 min

A

3. Filter or Centrifuge to
remove solid debris

4. Add 0.2 volumes of 0.9% NaCl
and vortex

5. Centrifuge at low speed
(e.g., 2000 rpm)

6. Two phases form:
Upper (Aqueous)
Lower (Organic/Lipid)

7. Carefully remove upper
aqueous phase

8. Collect lower chloroform
phase containing lipids

9. Evaporate solvent under
nitrogen or in a rotary evaporator

Click to download full resolution via product page

Detailed Steps:
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Sample Preparation: Accurately weigh the tissue sample. For a 1g sample, prepare 20 mL of
a 2:1 (v/v) chloroform:methanol solution.

Homogenization: Place the tissue in a suitable homogenizer with the chloroform:methanol
mixture and homogenize thoroughly until a uniform suspension is achieved.[1][2]

Agitation: Transfer the homogenate to a shaker and agitate for 15-20 minutes at room
temperature.[1][2]

Separation of Solids: Filter the homogenate through a Whatman No. 1 filter paper or
centrifuge the sample to pellet the solid debris. Collect the liquid filtrate/supernatant.[1][2]

Washing: Add 0.2 volumes of a 0.9% NacCl solution to the collected liquid (e.g., for 20 mL of
filtrate, add 4 mL of NaCl solution). Vortex the mixture for a few seconds.[1][2]

Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) to facilitate the
separation of the two phases.[1][2] You should observe a lower, clear chloroform phase and
an upper, slightly cloudy aqueous phase.

Collection of Lipid Phase: Carefully aspirate and discard the upper aqueous phase using a
Pasteur pipette. Be cautious not to disturb the interface and aspirate the lower lipid-
containing layer.

Interface Wash (Optional): To maximize recovery, the interface can be gently washed with a
small volume of a 1.1 methanol:water solution without disturbing the lower phase. Centrifuge
again and remove the upper wash layer.

Drying: Transfer the lower chloroform phase containing the lipids to a pre-weighed glass
tube. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to
obtain the dried lipid extract.

Storage: Store the extracted lipids under an inert atmosphere at -20°C or lower to prevent
oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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